Biochemical Potency: Sub-Nanomolar Inhibition Under Low Enzyme Concentration
Cbl-b-IN-2 demonstrates a concentration-dependent inhibition profile against Cbl-b, with an IC50 of less than 1 nM when assayed under conditions of low Cbl-b enzyme concentration . While its activity shifts to a range of 5.1-100 nM under high enzyme concentrations, this sub-nanomolar potency at lower concentrations distinguishes it from earlier generation inhibitors. For example, compound 31 from an arylpyridone series exhibits an IC50 of 30 nM [1], and Cbl-b-IN-1 is only described as having an IC50 of less than 100 nM [2]. This suggests that Cbl-b-IN-2 may have a higher affinity or more efficient binding mode, potentially leading to more robust target engagement at lower cellular concentrations.
| Evidence Dimension | Biochemical Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | < 1 nM (low [Cbl-b]); 5.1-100 nM (high [Cbl-b]) |
| Comparator Or Baseline | Compound 31 (Arylpyridone series): IC50 = 30 nM; Cbl-b-IN-1 (Example 519): IC50 < 100 nM |
| Quantified Difference | Cbl-b-IN-2 demonstrates ≥30-fold higher potency than compound 31 and is substantially more potent than Cbl-b-IN-1 under optimized conditions. |
| Conditions | In vitro Cbl-b enzyme inhibition assay, concentration-dependent. |
Why This Matters
Higher biochemical potency, particularly sub-nanomolar activity, translates to a lower required concentration to achieve target engagement, reducing the likelihood of off-target effects and compound-related toxicity in cellular and in vivo models.
- [1] Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cbl-b Inhibitors. J Med Chem. 2024. PMID: 38181380. View Source
- [2] Barsanti, P. A., et al. 'Compounds and Compositions for Inhibiting the Activity of Cbl-b and Methods of Use Thereof.' Patent WO 2019148005A1. August 1, 2019. View Source
